(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol
Overview
Description
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol: is an organic compound that features a cyclobutyl group attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group
Mechanism of Action
Target of Action
Boronic acid pinacol esters are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid pinacol ester compound interacts with a palladium catalyst. The palladium catalyst facilitates the oxidative addition of the boronic ester to an organohalide, forming a new carbon-carbon bond . This reaction is highly tolerant of various functional groups and occurs under mild conditions .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The resulting carbon-carbon bond formation can lead to significant downstream effects, including the creation of new molecular structures with potential biological activity.
Pharmacokinetics
It’s important to note that the stability and reactivity of boronic acid pinacol esters can be influenced by factors such as ph and the presence of water . These factors can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can accelerate the hydrolysis of boronic acid pinacol esters . Additionally, the pH of the environment can significantly influence the rate of this reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol typically involves the following steps:
Cyclobutylation: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The boron-containing group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Properties
IUPAC Name |
[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-15(2)16(3,4)21-18(20-15)14-8-6-13(7-9-14)17(12-19)10-5-11-17/h6-9,19H,5,10-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCCMRZIQNQOHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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